N-(4-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazole moiety and an N-(4-methoxyphenyl)acetamide group. The methoxy groups at the phenyl rings may enhance lipophilicity and receptor binding, while the sulfanyl bridge contributes to conformational stability .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-23(33-24(25-15)16-4-8-18(30-2)9-5-16)20-12-13-22(28-27-20)32-14-21(29)26-17-6-10-19(31-3)11-7-17/h4-13H,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSEBLRLQDTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in biological research, particularly in oncology and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H22N4O3S2
- Molecular Weight : 478.59 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyridazine moieties. The presence of methoxy groups enhances the solubility and biological activity of the compound. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to achieve high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One notable compound exhibited an IC50 value between 0.36 and 0.86 μM across three different human cancer cell lines, indicating strong antiproliferative effects .
Additionally, the mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics similarly to established chemotherapeutics like colchicine . This suggests that this compound may act through similar pathways.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. Studies show that certain thiazole derivatives can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms like CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.
Anticonvulsant Activity
In addition to its anticancer properties, related compounds have been tested for anticonvulsant activity. For example, certain thiazole-linked compounds showed significant protective effects in seizure models, highlighting the versatility of thiazole derivatives in pharmacological applications .
Case Studies
- Tubulin Inhibition : A study focused on thiazole derivatives demonstrated that specific modifications could enhance tubulin inhibition and cytotoxicity against cancer cells . The findings suggest that structural modifications can significantly impact biological activity.
- Carbonic Anhydrase Inhibition : Another investigation into enzyme inhibitors found that specific thiazolone-benzenesulfonamides exhibited potent CA IX inhibition and induced apoptosis in cancer cell lines . This reinforces the potential of thiazole-containing compounds in targeted cancer therapies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Core Heterocycle : The pyridazine ring in the target compound differs from the 1,2,4-triazole cores in analogs . Pyridazine’s electron-deficient nature may alter π-π stacking interactions compared to triazoles, influencing receptor binding .
- Substituent Effects: Methoxy groups (target compound) vs. ethoxy () or chloro groups () modulate solubility and steric hindrance.
- Synthetic Routes : Catalysts like Zeolite (Y-H) in triazole derivatives () improve reaction efficiency, but the target compound’s synthesis remains unspecified in the evidence.
Spectroscopic and Structural Characterization
- NMR Profiling: demonstrates that minor substituent changes (e.g., methoxy vs. ethoxy) induce chemical shift variations in regions A (positions 39–44) and B (29–36). For the target compound, the pyridazine-thiazole system would likely produce distinct shifts compared to triazole analogs, aiding structural elucidation .
- Crystallographic Data : SHELX software () is widely used for small-molecule refinement. If applied to the target compound, it would ensure high-resolution structural accuracy, as seen in related acetamide derivatives (e.g., ) .
Pharmacological and Physicochemical Properties
- Conversely, pyridazine’s polarity may offset this effect, necessitating computational modeling for optimization .
- Metabolic Stability : Thiazole rings (target compound) are generally more metabolically stable than triazoles, as seen in ’s chloro-substituted derivative, which resists rapid hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
